2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula CHClN. This compound features a chlorine atom at the 2-position and a dihydropyrrolo ring fused to a pyrimidine ring, making it a derivative of pyrrolopyrimidine. It has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor targeting various cancer-related pathways.
This compound is classified under heterocyclic compounds, specifically within the pyrrolopyrimidine family. It is synthesized from simple organic precursors through cyclization reactions. Its structure and properties make it a subject of interest in both organic synthesis and biological research.
The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves cyclization reactions of suitable precursors. One common method includes the reaction of diethyl malonate with allyl bromide, followed by cyclization with amidine to produce the desired pyrrolopyrimidine structure. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity .
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions:
The mechanism of action for 2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with various kinases such as Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent Kinase 2 (CDK2).
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine serves as a pivotal scaffold in medicinal chemistry, particularly for kinase-targeted anticancer agents. Its synthesis demands precision in regiochemistry and functional group compatibility, with methodologies evolving toward efficiency and sustainability.
Conventional routes typically involve 4-6 steps, starting from heterocyclic precursors like 6-aminouracil or 2-aminopyrimidin-4(3H)-one. A representative pathway comprises:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
2-Methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-ol | Core cyclization product | 70–90% [2] |
4-Chloro-2-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine | Chlorinated intermediate | 60–85% [5] |
2-Methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-amine | Amine-substituted derivative | 75–88% [2] |
Limitations include moderate C6 regiocontrol and purification challenges, driving interest in alternative approaches.
Microwave irradiation significantly accelerates synthesis while improving yields and selectivity:
Table 2: Microwave vs. Catalytic Synthesis Performance
Method | Conditions | Time | Yield | Advantage |
---|---|---|---|---|
Microwave cyclization | 150°C, DMF, 300 W | 10–15 min | 90–98% | Rapid, high-purity products |
Ni-catalyzed coupling | NiCl₂, PPh₃, K₂CO₃, 80°C | 2 h | 85–92% | Atom economy, regioselectivity [3] |
Conventional thermal | Reflux, POCl₃, 110°C | 6–12 h | 60–75% | Broad substrate tolerance |
These methods reduce byproducts and enhance scalability for gram-scale production [3] .
Chlorination at C2 or C4 is critical for downstream functionalization:
Table 3: Chlorinating Agents and Regioselectivity
Agent | Temperature | Site | Yield | Notes |
---|---|---|---|---|
POCl₃ (neat) | 110°C | C4 | 60–75% | Requires excess agent [2] |
PCl₅ | 80°C | C2 | 70–78% | Needs N7 protection [6] |
Oxalyl chloride/DMF | 40–50°C | C4 | 85–90% | Mild, fewer byproducts [2] |
Table 4: Synthesis Phase Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Purity | 85–93% (HPLC) | 90–98% (HPLC) |
Yield | 65–80% | 75–92% |
Scalability | <10 g | Kilogram-scale feasible |
Purification | Resin filtration | Chromatography/distillation |
Best Use Case | Library diversification | Bulk intermediate production |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2